![molecular formula C18H21ClN2O2S B13732330 8-Chloro-10-[3-(dimethylamino)propyl]-2-methoxy-10h-phenothiazin-1-ol CAS No. 21658-48-0](/img/structure/B13732330.png)
8-Chloro-10-[3-(dimethylamino)propyl]-2-methoxy-10h-phenothiazin-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-chloro-10-[3-(dimethylamino)propyl]-2-methoxyphenothiazin-1-ol is a phenothiazine derivative Phenothiazines are a class of compounds known for their diverse pharmacological properties, including antipsychotic, antiemetic, and antihistaminic effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-10-[3-(dimethylamino)propyl]-2-methoxyphenothiazin-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the phenothiazine core structure.
Chlorination: The phenothiazine core is chlorinated at the 8th position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Alkylation: The chlorinated phenothiazine is then alkylated with 3-(dimethylamino)propyl chloride in the presence of a base like sodium hydride or potassium carbonate.
Methoxylation: Finally, the compound is methoxylated at the 2nd position using a methoxylating agent such as dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used for the chlorination, alkylation, and methoxylation steps.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Quality Control: The final product undergoes rigorous quality control tests to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
8-chloro-10-[3-(dimethylamino)propyl]-2-methoxyphenothiazin-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with amine or alcohol groups.
Substitution: Substituted derivatives with various functional groups replacing the chloro or methoxy groups.
Scientific Research Applications
8-chloro-10-[3-(dimethylamino)propyl]-2-methoxyphenothiazin-1-ol has several scientific research applications:
- **
Chemistry: Used as a precursor in the synthesis of other phenothiazine derivatives.
Biology: Studied for its effects on cellular processes and signaling pathways.
Properties
CAS No. |
21658-48-0 |
|---|---|
Molecular Formula |
C18H21ClN2O2S |
Molecular Weight |
364.9 g/mol |
IUPAC Name |
8-chloro-10-[3-(dimethylamino)propyl]-2-methoxyphenothiazin-1-ol |
InChI |
InChI=1S/C18H21ClN2O2S/c1-20(2)9-4-10-21-13-11-12(19)5-7-15(13)24-16-8-6-14(23-3)18(22)17(16)21/h5-8,11,22H,4,9-10H2,1-3H3 |
InChI Key |
VZQHGUSHUGPARZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN1C2=C(C=CC(=C2)Cl)SC3=C1C(=C(C=C3)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


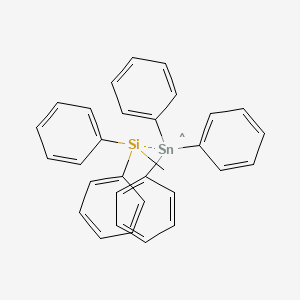


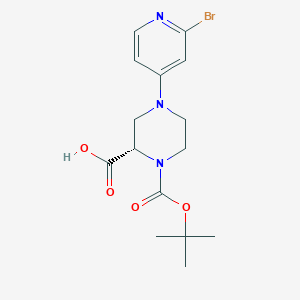
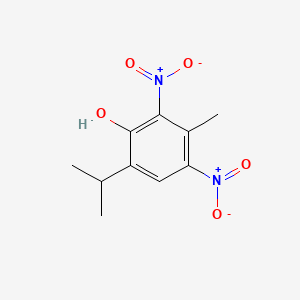
![2-piperidin-1-yl-7-(trifluoromethyl)-4H-[1,3]thiazolo[4,5-b]pyridin-5-one](/img/structure/B13732278.png)
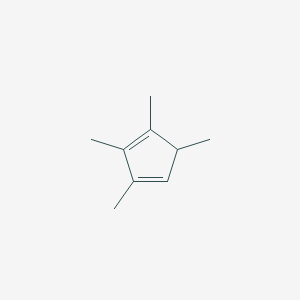
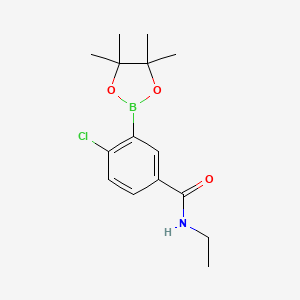
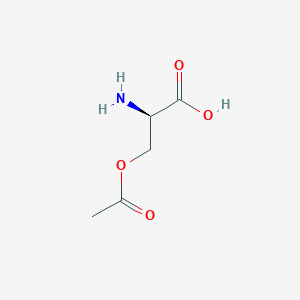
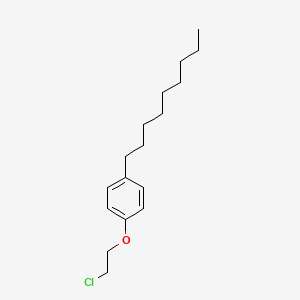
![3-(3-Fluorophenyl)-1-[(3R)-piperidin-3-yl]urea hydrochloride](/img/structure/B13732317.png)

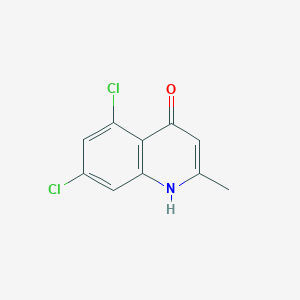
![Acetamide, N-[5-(acetyloxy)-1-naphthalenyl]-](/img/structure/B13732327.png)
